N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
Description
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazine core, with two of them being substituted with methyl groups.
Properties
CAS No. |
628725-20-2 |
|---|---|
Molecular Formula |
C23H22N6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H22N6/c1-16-8-6-12-19(14-16)25-22-27-21(24-18-10-4-3-5-11-18)28-23(29-22)26-20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H3,24,25,26,27,28,29) |
InChI Key |
QXVWXRMAWJLLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with aniline derivatives. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often require heating to reflux temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits significant biological activity against various cancer-related enzymes. Research indicates that derivatives of 1,3,5-triazine-2,4-diamines can inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases. These enzymes are crucial for DNA replication and repair processes, making them prime targets for cancer therapeutics. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and enhanced apoptosis (programmed cell death) in tumor models .
CNS Disorders
Additionally, compounds structurally related to N2,N4-Bis(3-methylphenyl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine have shown promise in targeting central nervous system receptors. Notable interactions include binding to serotonin receptors and adenosine receptors, which are implicated in mood disorders and neurodegenerative diseases. This suggests potential applications in treating conditions such as depression and Alzheimer's disease .
Agricultural Applications
Herbicide Development
Triazine derivatives are widely used in the agricultural sector as herbicides due to their ability to inhibit photosynthesis in plants. The structural characteristics of N2,N4-Bis(3-methylphenyl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine allow it to function similarly to well-known herbicides like atrazine. This compound's efficacy in controlling weed growth while minimizing crop damage makes it a candidate for further development in agrochemicals .
Materials Science
Polymer Chemistry
The unique properties of triazine compounds have led to their incorporation into polymer matrices for enhanced material performance. For instance, triazine-based polymers exhibit improved thermal stability and mechanical strength. This makes them suitable for applications in coatings and composites that require durability under harsh conditions .
Summary of Research Findings
The following table summarizes key findings related to the applications of N2,N4-Bis(3-methylphenyl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine:
Case Studies
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of triazine derivatives, researchers found that specific analogs exhibited significant inhibition of tumor growth in xenograft models. The structure-activity relationship indicated that modifications at the phenyl positions led to enhanced potency against various cancer cell lines .
Case Study: Agricultural Use
A field trial assessing the efficacy of triazine-based herbicides demonstrated substantial reductions in weed populations without adversely affecting crop yield. This highlights the potential for N2,N4-Bis(3-methylphenyl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~4~-Bis(4-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Bis(4-methoxyphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3-position of the phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other triazine derivatives.
Biological Activity
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes three amino groups and multiple aromatic rings. Its molecular formula is , and it has a molecular weight of approximately 352.41 g/mol.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antitumor Activity : Research indicates that triazine derivatives exhibit significant antitumor effects against several cancer cell lines. For example, compounds with similar structures have shown efficacy against lung and breast cancers by inducing apoptosis in cancer cells through the inhibition of key signaling pathways such as PI3K/Akt .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or receptors. In particular, studies have shown that triazines can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to reduced tumor growth and enhanced sensitivity to conventional therapies.
Case Studies
Several studies have highlighted the biological effects of triazine derivatives:
- Study on Anticancer Properties : A study demonstrated that a related triazine compound inhibited cell proliferation in human cancer cell lines by inducing cell cycle arrest and apoptosis . The study utilized various assays to measure cell viability and apoptosis markers.
- Inhibition of Photosynthetic Electron Transport : Another research focused on the herbicidal properties of triazine compounds found that they effectively inhibited photosynthetic electron transport in plants. This suggests potential applications in agricultural settings .
- Activity Against Trypanosoma brucei : A notable case involved testing a series of triazine derivatives for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Some derivatives exhibited potent antiparasitic activity .
Data Table: Biological Activities of Triazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
